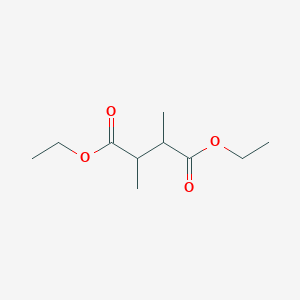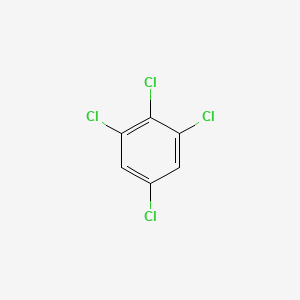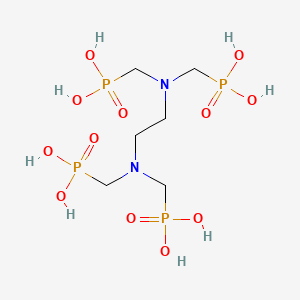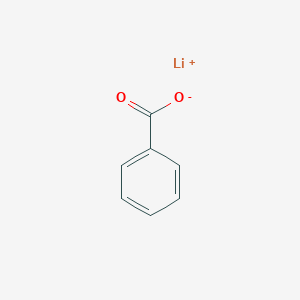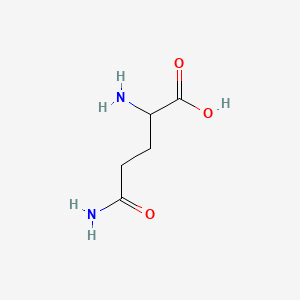
DL-Glutamine
描述
DL-Glutamine: is a racemic mixture of D-Glutamine and L-Glutamine, which are enantiomers of the amino acid glutamine. Glutamine is a conditionally essential amino acid, meaning that while the body can usually synthesize sufficient amounts, there are instances of stress or illness where the body’s demand for glutamine increases, necessitating dietary intake . Glutamine plays a crucial role in various metabolic processes, including protein synthesis, nitrogen transport, and immune function .
作用机制
Target of Action
DL-Glutamine, a combination of D-Glutamine and L-Glutamine, plays a crucial role in various cellular functions. It primarily targets immune cells and the central nervous system (CNS) . It is also involved in cell wall biosynthesis .
Mode of Action
This compound interacts with its targets in several ways. L-Glutamine helps maintain secretory IgA, which prevents the attachment of bacteria to mucosal cells . It also is required to support the proliferation of mitogen-stimulated lymphocytes, as well as the production of interleukin-2 (IL-2) and interferon-gamma (IFN-gamma) . D-Glutamine, on the other hand, provides the ®-glutamate required for cell wall biosynthesis .
Biochemical Pathways
This compound is involved in several biochemical pathways. It plays key roles in the tricarboxylic acid (TCA) cycle, heat shock protein responses, and antioxidant systems . It is also involved in inter-organ ammonia transport . Glutamine metabolism has been linked to the brain glutamate/gamma-amino butyric acid cycle .
Pharmacokinetics
This compound exhibits rapid absorption and elimination, with no significant change in baseline concentration throughout the study, indicating no drug accumulation . Its pharmacokinetics is best described by a one-compartment model with first-order kinetics . The dose-normalized peak concentration decreases with dose escalation, indicating the capacity-limited non-linear pharmacokinetics of oral this compound .
Result of Action
This compound has a versatile role in cell metabolism, participating in TCA cycle supplementation and the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids . It also helps make other amino acids and removes waste products, like ammonia, from your body .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the body uses more glutamine when you’re sick or injured . In such catabolic situations, the availability of glutamine may be compromised due to the impairment of homeostasis in the inter-tissue metabolism of amino acids .
生化分析
Biochemical Properties
DL-Glutamine plays a fundamental role in cell biosynthesis and bioenergetics, including redox homeostasis, synthesis of metabolites that drive the tricarboxylic acid (TCA) cycle, generation of antioxidants to eliminate reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .
Cellular Effects
This compound impacts and regulates cellular metabolism and cell function which is particularly important for the activation and function of diverse immune subsets . It is required for key immune-inflammatory responses and plays key roles in TCA cycle, heat shock protein responses and antioxidant systems .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is involved in the assembly of the most important cellular building blocks, including nucleotides and amino acids . It also plays a role in the synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are complex and dynamic. It is involved in the intricate intracellular metabolic network by exploring and understanding how cells function and respond to external or internal perturbations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. According to the ESPEN guideline, when parenteral nutrition is indicated in ICU patients the amino acid solution should contain 0.2–0.4 g/kg/day of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It plays a role in the TCA cycle, generation of antioxidants to eliminate ROS, synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is involved with inter-organ ammonia transport, and this is particularly important for not only immune cells, but also to the brain, especially in catabolic situations such as critical care and extenuating exercise .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function are complex. It is involved in the assembly of the most important cellular building blocks, including nucleotides and amino acids . It also plays a role in the synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .
准备方法
Synthetic Routes and Reaction Conditions: DL-Glutamine can be synthesized from DL-Glutamic acid through a series of chemical reactions. The process typically involves protecting the carboxyl group of DL-Glutamic acid, followed by the formation of an anhydride intermediate, which is then reacted with ammonia to produce this compound . The reaction conditions include using acetic anhydride under reflux and ammonia solution at ambient temperature .
Industrial Production Methods: Industrial production of this compound often involves biotransformation processes. For instance, this compound can be synthesized on a larger scale from DL-Glutamic acid, followed by selective decarboxylation of L-Glutamine in the racemic mixture to obtain optically pure D-Glutamine . This method utilizes enzymes such as decarboxylase from Escherichia coli under controlled conditions .
化学反应分析
Types of Reactions: DL-Glutamine undergoes various chemical reactions, including:
Oxidation: Conversion to glutamate and other metabolites.
Reduction: Formation of glutamine derivatives.
Substitution: Reaction with other amino acids or compounds to form dipeptides.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide.
Reduction: Uses reducing agents such as sodium borohydride.
Substitution: Involves reagents like amino acids and enzymes under physiological conditions.
Major Products:
Oxidation: Glutamate, aspartate, and other metabolites.
Reduction: Glutamine derivatives.
Substitution: Dipeptides like alanyl-glutamine.
科学研究应用
Chemistry: DL-Glutamine is used in the synthesis of various compounds and as a precursor in chemical reactions .
Biology: It plays a vital role in cellular metabolism, nitrogen transport, and as a building block for protein synthesis .
Medicine: this compound is used in clinical nutrition, especially for patients with critical illnesses, to support immune function and nitrogen balance . It is also being studied for its potential in cancer therapy due to its role in cell proliferation and survival .
Industry: this compound is used in the production of dietary supplements and as an additive in cell culture media for biotechnological applications .
相似化合物的比较
L-Glutamine: The naturally occurring enantiomer with similar metabolic functions.
D-Glutamine: The enantiomer with distinct metabolic pathways and applications.
Uniqueness: DL-Glutamine, being a racemic mixture, combines the properties of both enantiomers, making it versatile for various applications. While L-Glutamine is more commonly found in nature and used in biological systems, D-Glutamine has unique applications in research and industry .
属性
IUPAC Name |
2,5-diamino-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXPYRJPNDTMRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044304 | |
| Record name | DL-Glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6899-04-3, 585-21-7, 56-85-9 | |
| Record name | Glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6899-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Glutamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006899043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Glutamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97925 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | glutamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27421 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-Glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glutamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.278 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLUTAMINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L555N1902 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


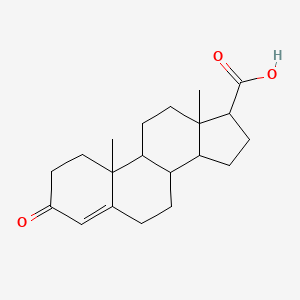
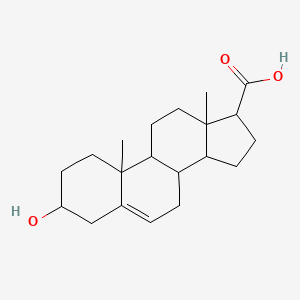
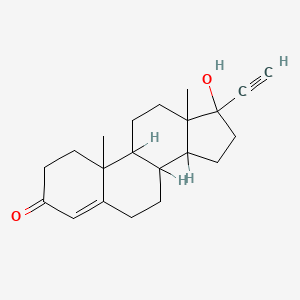
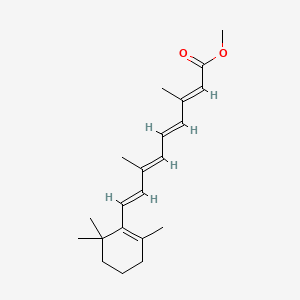
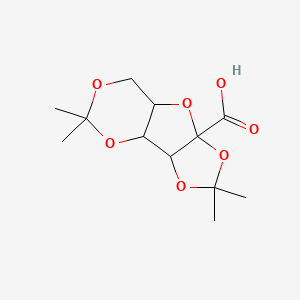
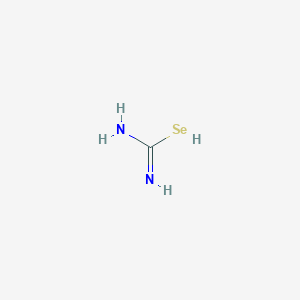
![2-(Quinoxalin-2-yl)benzo[d]oxazole](/img/structure/B7769998.png)
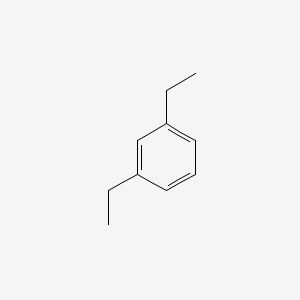
![3-{[(4-Methylphenyl)sulfonyl]amino}naphthalene-2-carboxylic acid](/img/structure/B7770011.png)
